4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : A novel, environmentally friendly method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which are key pharmacophores in various drugs, was developed. This method simplifies the synthesis process to a single step, utilizing a catalytic four-component reaction that offers a greener approach through step economy and easy purification (Taoda Shi et al., 2018).
Antimicrobial Evaluation of New Thienopyrimidine Derivatives : The synthesis and subsequent antimicrobial evaluation of thieno[2,3-d]pyrimidin derivatives have demonstrated pronounced activity against various microbial strains. These findings underscore the potential of thieno[2,3-d]pyrimidin compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Biological Applications and Interactions
Histone Deacetylase Inhibition : A compound featuring the thieno[2,3-d]pyrimidin motif, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, exhibited selective inhibition of histone deacetylases (HDACs), highlighting its potential as an anticancer drug. This specificity towards HDACs 1-3 and 11 could lead to targeted cancer therapies with minimal side effects (Nancy Z. Zhou et al., 2008).
Binding Interactions with Bovine Serum Albumin : The study on p-hydroxycinnamic acid derivatives, closely related to the chemical structure , revealed insights into the interactions of these compounds with bovine serum albumin (BSA). Such interactions are crucial for understanding the pharmacokinetic properties of potential drug candidates (Fa-Yan Meng et al., 2012).
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-5-11-23(4-2)28(25,26)15-8-6-14(7-9-15)18(24)22-17-16-10-12-27-19(16)21-13-20-17/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLYYQZTPJQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.